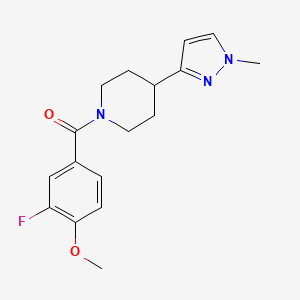

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methoxy-N,N-dimethyl-4-(3-nitrophenoxy)pyrimidin-2-amine is a chemical compound that has recently attracted significant attention. It is also known as N-[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]-N,N-dimethylamine .

Molecular Structure Analysis

The molecular formula of this compound is C13H14N4O4 . Its molecular weight is approximately 290.27 g/mol.Physical And Chemical Properties Analysis

The molecular formula of this compound is C13H14N4O4, and its molecular weight is approximately 290.27 g/mol .Applications De Recherche Scientifique

Antiviral Activity

- Antiviral Agents : A study on 2,4-diamino-6-hydroxypyrimidines substituted at the 5 position revealed their significant inhibitory activity against retrovirus replication in cell culture. Derivatives of this pyrimidine class showed marked inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential as antiviral agents (Hocková et al., 2003).

Mechanism-Based Inhibition

- Enzyme Inhibition : The characterization of 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) as a mechanism-based inhibitor of NQO1 was reported. This study provided insights into the orientation and interaction of ES936 within the enzyme's active site, contributing to a deeper understanding of enzyme inhibition mechanisms (Winski et al., 2001).

Chemical Transformations

- Ring Transformations : Research into the conversion of 5-nitropyrimidine into pyridines and benzene derivatives through reactions with ketones demonstrated the flexibility of pyrimidine rings under certain conditions. This study offers valuable insights into synthetic chemistry, providing pathways for creating novel compounds (Barczyński & Plas, 2010).

Atmospheric Chemistry

- Atmospheric Degradation : Investigations into the atmospheric degradation of methoxyphenols, like those structurally similar to 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine, have been conducted. These studies reveal the pathways and products of atmospheric reactions involving NO₃ radicals, contributing to our understanding of air quality and pollutant behavior (Liu et al., 2012).

Corrosion Inhibition

- Corrosion Inhibitors : Novel Schiff bases, including compounds with nitrophenyl groups, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. These studies demonstrate the potential of such compounds in protecting metals from corrosion in acidic environments, with applications in industrial processes (Pandey et al., 2017).

Propriétés

IUPAC Name |

5-methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-23-15-11-18-16(12-6-3-2-4-7-12)19-17(15)24-14-9-5-8-13(10-14)20(21)22/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQLARYQKCVEID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxamide;hydrochloride](/img/structure/B2840183.png)

![N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide](/img/structure/B2840187.png)

![{1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid](/img/structure/B2840189.png)

![N-(2,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2840190.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2840192.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2840193.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B2840196.png)